molecular formula C12H12N2 B1266168 4-tert-Butylphthalonitrile CAS No. 32703-80-3

4-tert-Butylphthalonitrile

Cat. No. B1266168
CAS RN: 32703-80-3
M. Wt: 184.24 g/mol
InChI Key: LOTMIRVNJTVTSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butylphthalonitrile and its derivatives involves several key steps, including the reaction of phthalonitrile with tert-butyl groups. For instance, a novel tert-butylcalix[4]arene bridged bis double-decker lutetium(III) phthalocyanine was synthesized through a series of reactions starting from 4-nitrophthalonitrile and incorporating tert-butyl groups at various stages (Ceyhan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds derived from 4-tert-Butylphthalonitrile has been analyzed through various spectroscopic methods, including IR, UV–Vis, NMR, and X-ray diffraction. These analyses reveal the complex nature of the molecular interactions and the impact of tert-butyl groups on the compound's properties. For example, the structural and spectroscopic analyses of tert-butylsulfanylphthalonitriles provided insights into the electronic and geometric configuration of these molecules (Kumru et al., 2012).

Chemical Reactions and Properties

4-tert-Butylphthalonitrile undergoes various chemical reactions, leading to the formation of phthalocyanines and other derivatives with unique properties. These reactions are crucial for the development of materials with specific electrochemical and photophysical characteristics. The synthesis of non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates highlights the versatility of 4-tert-Butylphthalonitrile in creating compounds with potential applications in sensorics and materials science (Vashurin et al., 2018).

Scientific Research Applications

  • Scientific Field : Energy Science and Engineering .
  • Summary of the Application : 4-tert-Butylphthalonitrile is used in the synthesis of tetra-tert-butylmetallophthalocyanines, which are used as dopant-free hole-transport materials (HTMs) in perovskite solar cells (PSCs) . These materials have attracted attention due to their low cost, easy solution processability, high efficiency, and scalability .
  • Methods of Application or Experimental Procedures : The synthesis of tetra-tert-butylmetallophthalocyanines is usually performed on 4-tert-butylphthalonitrile and a metal salt in refluxing DMAE. An organic base, such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), is frequently used to catalyze the reaction .
  • Results or Outcomes : The anisole-processed HTMs provided power conversion efficiencies (PCE) up to 12.27% for TBU4-Cu and 11.73% for TBU4-Zn, with better photovoltaic parameters than the corresponding cells made with chlorobenzene .

Safety And Hazards

4-tert-Butylphthalonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

properties

IUPAC Name

4-tert-butylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMIRVNJTVTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186382
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphthalonitrile

CAS RN

32703-80-3
Record name 4-tert-Butylphthalonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
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Record name 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile
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Record name 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile
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Synthesis routes and methods

Procedure details

4-t-butylphthalonitrile was prepared by fitting a 500 milliliter three-necked flask with a nitrogen inlet, a 100 milliliter pressure equalizing funnel, and a stopper, placing the flask in an ice bath, and charging the flask with 60 grams (0.2713 mole) of 4-t-butylphthalamide and 400 milliliters of pyridine. The resulting mixture was kept under a constant flow of nitrogen. Phosphorus oxychloride (49.7 milliliters, 0.5426 mole) was placed in the dropping funnel and added slowly to the pyridine solution to keep the temperature at about 4° C. The reaction was magnetically stirred for 4 hours and the mixture was then poured into a beaker containing 200 milliliters of crushed ice. Water was added until the total volume was 1,600 milliliters and a light brown solid was produced. The solid was removed by suction filtration, resulting in 31.24 grams (0.1696 mole) of 4-t-butylphthalonitrile, which exhibited a melting point of 58° to 59° C. The identity of the 4-t-butylphthalonitrile product was confirmed by IR spectrum.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
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reactant
Reaction Step Two
Quantity
49.7 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
PA Tarakanov, AO Simakov, AY Tolbin… - … Acta Part A: Molecular …, 2015 - Elsevier
… , which has high solubility in organic solvents, was obtained by template co-condensation of 2,3-dicyano-5,7-bis(4-tert-butylphenyl)-6H-1,4-diazepine and 4-tert-butylphthalonitrile. It …
Number of citations: 11 www.sciencedirect.com
YE Philippova, MK Islyaikin, T Torres - Journal of Porphyrins and …, 2021 - World Scientific
… 4, the first unsymmetrically functionalized hemihexaphyrazine described up to now, was obtained in low yield by statistical condensation of 4-iodophthalonitrile, 4-tert-butylphthalonitrile, …
Number of citations: 2 www.worldscientific.com
AS Kuznetsova, NL Pechnikova… - Journal of Porphyrins …, 2019 - World Scientific
… ABSTRACT: It was established that microwave irradiation solvent-free processing of 2,6diaminopyridine or 1,3-phenylenediamine with phthalonitrile or 4-tert-butylphthalonitrile led to …
Number of citations: 5 www.worldscientific.com
G Zanotti, P Imperatori, AM Paoletti, G Pennesi - Molecules, 2021 - mdpi.com
… 4-tert-butylphthalonitrile and 4-iodophthalonitrile, respectively. Surprisingly, differently from the tetramerization of 4-tert-butylphthalonitrile … to attack 4-tert-butylphthalonitrile and involve it …
Number of citations: 7 www.mdpi.com
M Tian, T Wada, H Sasabe - Dyes and pigments, 2002 - Elsevier
… 2-Nitro-9,16,23-tri(tert-butyl)phthalocyaninato vanadyl complex was prepared by a statistical condensation of 4-tert-butylphthalonitrile and 4-nitrophthalonitrile in the presence of …
Number of citations: 43 www.sciencedirect.com
A Beduoğlu, AM Sevim, A Koca, A Altındal… - New Journal of …, 2020 - pubs.rsc.org
… 4-tert-Butylphthalonitrile (2) and all other reagents and solvents used were of reagent grade. The phthalocyanine precursor, namely 4-((4-phenyl-2-thiazolyl))thiophthalonitrile (1), was …
Number of citations: 23 pubs.rsc.org
H Mert, H Dinçer, E Çalışkan, BN Şen… - Journal of Applied …, 2015 - Wiley Online Library
… For this purpose, aZnPc was prepared through statistical condensation of 4-tert-butylphthalonitrile and 4-pent-4-ynyloxyphthalonitrile. Double CuAAC click reaction between azido-…
Number of citations: 12 onlinelibrary.wiley.com
N Kobayashi, S Nakajima, T Osa - Inorganica chimica acta, 1993 - Elsevier
Tetraazaporphyrins(TAPS), phthalocyanines (PCS) and naphthalocyanines (Ncs) have been studied for their use as dyes and pigments [la] and for their electrocatalytic activity [lb] and …
Number of citations: 64 www.sciencedirect.com
AMVM Pereira, ARM Soares, A Hausmann… - Physical Chemistry …, 2011 - pubs.rsc.org
… In the final step, cyclotetramerization with 4-tert-butylphthalonitrile, in the presence of zinc acetate, afforded the bis-metalated conjugate. Selective demetallation of ZnP led to the H2P–…
Number of citations: 34 pubs.rsc.org
MP Polat, D Akyüz, HY Yenilmez, A Koca… - Dalton …, 2019 - pubs.rsc.org
… Unsymmetrically substituted phthalocyanines were synthesized by the well-known statistical condensation method using two differently substituted precursors, 4-tert-butylphthalonitrile …
Number of citations: 20 pubs.rsc.org

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